

6-Fluorobenzo[d]isoxazol-3-ylamine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654

[Get Quote](#)

An In-depth Technical Guide to 6-Fluorobenzo[d]isoxazol-3-ylamine

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **6-Fluorobenzo[d]isoxazol-3-ylamine**. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering available data, detailed experimental protocols for evaluation, and visualizations of synthetic and conceptual workflows.

Core Compound Information

6-Fluorobenzo[d]isoxazol-3-ylamine, with the CAS number 177995-38-9, is a fluorinated heterocyclic amine belonging to the benzisoxazole family.^{[1][2][3]} Its structure is characterized by a fused benzene and isoxazole ring system, with a fluorine atom at the 6th position and an amine group at the 3rd position. This compound is often categorized as a building block in medicinal chemistry, particularly for the synthesis of more complex molecules, such as those used in protein degradation.^[1]

Physical and Chemical Properties

Specific experimental data for the physical properties of **6-Fluorobenzo[d]isoxazol-3-ylamine**, such as its melting and boiling points, are not readily available in the reviewed literature.

However, key molecular identifiers have been established.

Table 1: Physicochemical Properties of **6-Fluorobenzo[d]isoxazol-3-ylamine**

Property	Value	Citation
CAS Number	177995-38-9	[1] [2] [3]
Molecular Formula	C ₇ H ₅ FN ₂ O	[1] [2]
Molecular Weight	152.1 g/mol	[1]
Purity	Typically ≥95%	[1] [4]

For contextual reference, the physical properties of the parent compound, Benzo[d]isoxazol-3-amine, are provided below. The introduction of a fluorine atom would be expected to influence these values.

Table 2: Physical Properties of Benzo[d]isoxazol-3-amine (Parent Compound)

Property	Value	Citation
CAS Number	36216-80-5	[5]
Molecular Formula	C ₇ H ₆ N ₂ O	[5]
Molecular Weight	134.135 g/mol	[5]
Melting Point	110 °C	[5]
Boiling Point	311.6 ± 15.0 °C at 760 mmHg	[5]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **6-Fluorobenzo[d]isoxazol-3-ylamine** is not detailed in the available literature, a plausible synthetic route can be proposed based on established isoxazole synthesis methodologies. The following is a generalized, theoretical protocol.

Proposed Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine

The synthesis could potentially start from 2-cyano-4-fluorophenol. The general principle involves the conversion of the phenol to a phenoxide, followed by reaction with a hydroxylamine equivalent to form the N-O bond of the isoxazole ring, and subsequent cyclization.

Materials:

- 2-cyano-4-fluorophenol
- Sodium hydride (NaH) or another suitable base
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
- Acid for workup (e.g., dilute HCl)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)


Protocol:

- Deprotonation: Dissolve 2-cyano-4-fluorophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath and add sodium hydride portion-wise.
- Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
- N-O Bond Formation and Cyclization: In a separate flask, prepare a solution of hydroxylamine from its hydrochloride salt.
- Add the hydroxylamine solution to the sodium phenoxide solution.

- Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a dilute acid.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Below is a conceptual workflow for this proposed synthesis.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Potential Biological Activity and Experimental Evaluation

The isoxazole moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.^[6] While specific biological data for **6-Fluorobenzo[d]isoxazol-3-ylamine** is scarce, its classification as a "protein degrader building block" suggests its utility in constructing larger molecules like Proteolysis-Targeting Chimeras (PROTACs).^[1]

Derivatives of the benzo[d]isoxazole core have shown activity as inhibitors of the TRIM24 bromodomain, indicating potential anticancer applications.^[7] Furthermore, related structures have been investigated as antagonists for serotonin (5-HT2A) and dopamine (D2) receptors.^[8]

To empirically validate the potential therapeutic activities of **6-Fluorobenzo[d]isoxazol-3-ylamine**, a series of in vitro assays can be employed. The following protocols are based on methodologies used for structurally similar compounds.^[9]

MTT Assay for Cell Proliferation

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Methodology:

- Cell Seeding: Plate human cancer cells (e.g., A549 non-small cell lung cancer) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with varying concentrations of **6-Fluorobenzo[d]isoxazol-3-ylamine** (e.g., 0.1, 1, 10, 50, 100 μ M) for 48 hours. Include a vehicle control (DMSO).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

ELISA for Inflammatory Cytokines

This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines.

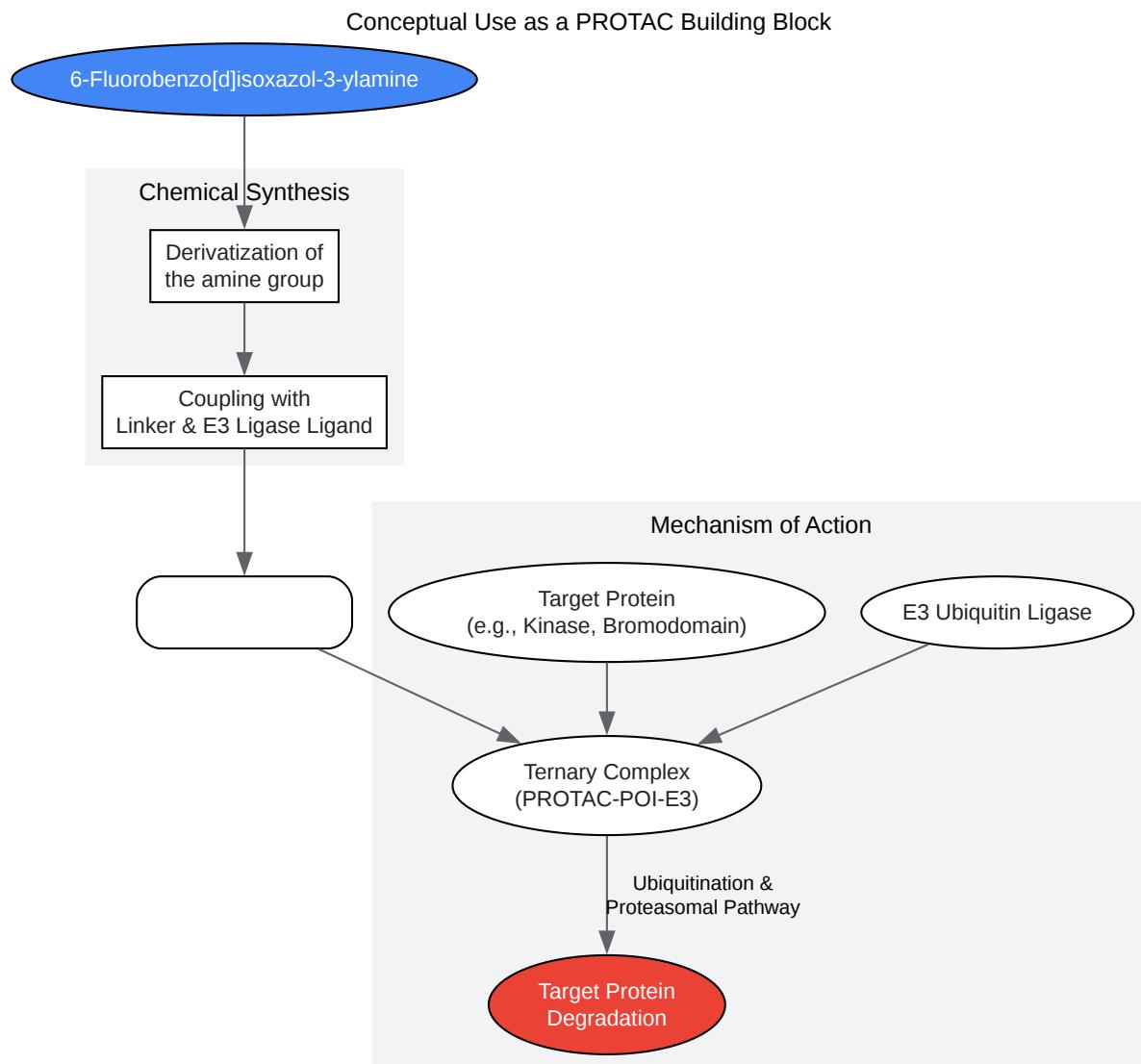
Methodology:

- Cell Culture: Culture mouse monocyte macrophages (e.g., RAW 264.7) in 24-well plates.
- LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of different concentrations of **6-Fluorobenzo[d]isoxazol-3-ylamine** for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants.
- ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
- Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the treated groups to the LPS-only control.

Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the expression of key proteins in a signaling pathway that might be affected by the compound.

Methodology:


- Cell Lysis: Treat cells with **6-Fluorobenzo[d]isoxazol-3-ylamine** for 24 hours, then lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer it to a PVDF membrane.

- Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β -actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.
- Densitometry: Quantify the band intensities and normalize them to the loading control.

Conceptual Role in Drug Discovery

Given its characterization as a building block for protein degraders, **6-Fluorobenzo[d]isoxazol-3-ylamine** can be envisioned as a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The diagram below illustrates the logical relationship of how **6-Fluorobenzo[d]isoxazol-3-ylamine** could be incorporated into a PROTAC.

[Click to download full resolution via product page](#)

Caption: Conceptual role of **6-Fluorobenzo[d]isoxazol-3-ylamine** in PROTAC synthesis.

Conclusion

6-Fluorobenzo[d]isoxazol-3-ylamine is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While specific data on its physical properties and biological activities are limited in public literature, its structural motifs are present in a variety of bioactive compounds. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to synthesize, evaluate, and utilize this compound in the development of novel therapeutics, particularly in the expanding field of targeted protein degradation. Further experimental validation is necessary to fully elucidate its chemical and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 177995-38-9|6-Fluorobenzo[d]isoxazol-3-ylamine|BLD Pharm [bldpharm.com]
- 3. CAS 177995-38-9 | 4H30-3-10 | MDL MFCD09999138 | 6-Fluoro-1,2-benzoxazol-3-amine | SynQuest Laboratories [synquestlabs.com]
- 4. 177995-38-9 Cas No. | 6-Fluorobenzo[d]isoxazol-3-ylamine | Apollo [store.apolloscientific.co.uk]
- 5. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsric [chemsrc.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Fluorobenzo[d]isoxazol-3-ylamine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061654#6-fluorobenzo-d-isoxazol-3-ylamine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com